molecular formula C11H21NO4 B13903528 Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

Cat. No.: B13903528
M. Wt: 231.29 g/mol
InChI Key: LWTOBYXJTDIFEF-DTWKUNHWSA-N
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Description

Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a hydroxyl (-OH) group at the C4 position, and a methoxy (-OCH₃) group at the C3 position. The Boc group enhances solubility and stability during synthetic processes, while the hydroxyl and methoxy substituents influence electronic and steric properties, impacting reactivity and biological interactions.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (3R,4S)-4-hydroxy-3-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-5-8(13)9(7-12)15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1

InChI Key

LWTOBYXJTDIFEF-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves a multi-step process, including:

  • Construction of the piperidine ring with the desired stereochemistry.
  • Introduction of the methoxy and hydroxy substituents at the 3- and 4-positions, respectively.
  • Protection of the nitrogen atom with a tert-butyl carbamate group (Boc protection).

The key challenge is controlling the stereochemistry at both the 3- and 4-positions to obtain the (3R,4S) isomer with high enantiomeric excess.

Stepwise Preparation Details

Cyclization and Ring Formation
  • The piperidine ring is commonly formed through cyclization reactions starting from suitable amino acid derivatives or open-chain precursors.
  • For example, optically active intermediates such as 3-methyl-4-oxopiperidine derivatives can be synthesized and subsequently reduced or functionalized to introduce hydroxy and methoxy groups.
  • Enzymatic or chemical resolution methods are often employed to obtain the desired stereochemistry at this stage.
Stereoselective Functionalization
  • The hydroxy group at C-4 is introduced via stereoselective reduction or hydroxylation of a ketone precursor.
  • The methoxy group at C-3 is typically introduced by methylation of the corresponding hydroxy group or via nucleophilic substitution reactions.
  • These steps require careful control of reaction conditions to maintain stereochemical integrity.
Nitrogen Protection with tert-Butyl Carbamate
  • The nitrogen atom is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • This step stabilizes the molecule and facilitates further synthetic manipulations.

Industrial-Scale Synthesis Considerations

  • Large-scale synthesis often employs batch reactors with optimized reaction times and temperatures to maximize yield and purity.
  • Purification methods such as crystallization and chromatographic techniques (e.g., silica gel chromatography) are used to isolate the pure compound.
  • Recycling of unreacted or undesired enantiomers via racemization and resolution steps can improve overall efficiency and reduce waste.

Detailed Reaction Conditions and Examples

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Optical Resolution Starting racemate + chiral resolving agent Separation of enantiomers to isolate (3R,4S) isomer
2 Base-catalyzed cyclization Base (e.g., potassium tert-butoxide), solvent (toluene), ice-cooling Formation of piperidine ring with stereocontrol
3 Hydroxylation/Reduction Reducing agent or oxidant (e.g., osmium tetroxide for hydroxylation) Introduction of 4-hydroxy group
4 Methylation Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) Introduction of 3-methoxy substituent
5 Boc Protection Di-tert-butyl dicarbonate, triethylamine, dichloromethane, room temperature Protection of nitrogen as tert-butyl carbamate
6 Purification Crystallization or chromatography Isolation of pure compound

In-depth Research Findings and Analysis

Optical Resolution and Stereochemical Control

  • Patent literature reveals methods to prepare optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate intermediates by resolving racemic mixtures using commercially available reagents and solvents, achieving high yields and purity.
  • Racemization of the undesired enantiomer followed by recycling enhances yield and cost-efficiency.
  • Reaction temperatures for resolution and racemization steps are typically controlled between 20 to 40 °C to optimize selectivity and minimize side reactions.

Reaction Mechanisms and Base Selection

  • Bases such as sodium hydroxide, potassium hydroxide, and ammonium hydroxide are used in the cyclization and racemization steps, with solvent choices including water, dichloromethane, toluene, and ethyl acetate.
  • The stereoselective cyclization likely proceeds via intramolecular nucleophilic attack facilitated by the base, forming the piperidine ring with defined stereochemistry.

Purification and Characterization

  • Purification is typically achieved by crystallization or silica gel chromatography.
  • Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm the structure and stereochemistry.
  • Chiral high-performance liquid chromatography (HPLC) is used to assess enantiomeric excess and purity.

Summary Table of Preparation Methods

Preparation Aspect Details / Conditions Reference/Notes
Starting Materials Racemic 3-methyl-4-oxopiperidine derivatives
Optical Resolution Chiral resolving agents, temperature 20–40 °C, solvents: water, dichloromethane, toluene, ethyl acetate
Cyclization Base-catalyzed (e.g., potassium tert-butoxide), ice-cooled toluene
Hydroxylation/Reduction Use of oxidizing/reducing agents (e.g., osmium tetroxide for hydroxylation)
Methoxylation Methyl iodide or equivalent methylating agents, base such as potassium carbonate Inferred standard methylation methods
Boc Protection Di-tert-butyl dicarbonate, triethylamine, dichloromethane, room temperature
Purification Crystallization, silica gel chromatography
Industrial Scale Batch reactors, recycling of enantiomers through racemization, optimization of yield and purity

Chemical Reactions Analysis

Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group is known for its steric hindrance, which can influence the reactivity of the compound. For example, the hydroxylation of sterically congested primary C-H bonds in the tert-butyl group can be achieved using a highly electrophilic manganese catalyst . This reaction typically uses hydrogen peroxide as the oxidizing agent and nonafluoro-tert-butyl alcohol as the solvent, resulting in the formation of primary alcohols as the major products.

Scientific Research Applications

Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of complex organic molecules. In biology and medicine, piperidine derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The compound’s unique structure makes it a valuable tool for studying the effects of steric hindrance and electronic effects on chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the hydroxy and methoxy groups can influence the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity. These interactions can modulate various biological processes, including enzyme inhibition and receptor activation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogues, their substituents, molecular data, and applications based on evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Synthesis Insights References
Target Compound : Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate C3: -OCH₃; C4: -OH C₁₁H₂₁NO₄ 231.29 (calc.) Likely intermediate for kinase/JAK inhibitors (inferred) -
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate C4: -(CH₂)₃CH(CH₃)₂ C₁₆H₃₁NO₂ 269.43 Synthetic intermediate; 86% yield via Boc protection
(3S,4R)-tert-butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate C3: -CH₂OH; C4: substituted aryl C₂₀H₂₇FNO₅ 380.43 GPCR kinase inhibitors; synthesized using TBAF deprotection
Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate C3: -F; C4: -OH C₁₀H₁₈FNO₃ 219.26 Unknown applications; fluorine enhances metabolic stability
(3S,4R)-tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate C3: -OCH₃; C4: -NH₂ C₁₁H₂₂N₂O₃ 230.30 High structural similarity (0.91) to target compound
Tert-butyl (3R,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate C3: -OH; C4: -CH₂NH₂ C₁₁H₂₂N₂O₃ 230.30 Potential bioactive intermediate
Tert-butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate C3: -F; C4: -NH₂ C₁₀H₁₉FN₂O₂ 218.27 JAK inhibitors; substituents optimize target binding

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity
  • Hydroxyl vs.
  • Methoxy vs. Fluorine : The methoxy group in the target compound provides steric bulk and moderate electron-withdrawing effects, whereas fluorine () offers stronger electronegativity, improving metabolic stability and membrane permeability .
  • Aryl vs. Alkyl Substituents : Aryl-substituted derivatives () exhibit enhanced π-π stacking interactions, making them suitable for enzyme active sites in kinase inhibitors .

Biological Activity

Tert-butyl (3R,4S)-4-hydroxy-3-methoxy-piperidine-1-carboxylate, with the CAS number 2380932-06-7, is a chiral compound belonging to the piperidine family. Its molecular formula is C11_{11}H21_{21}NO4_4, and it has a molecular weight of 231.29 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with a tert-butyl group, a hydroxyl group, and a methoxy group. These functional groups are significant as they can influence the compound's solubility, reactivity, and interaction with biological targets.

Key Physical Properties

PropertyValue
Molecular FormulaC11_{11}H21_{21}NO4_4
Molecular Weight231.29 g/mol
CAS Number2380932-06-7
PubChem CID96430616

While specific data on the mechanism of action for this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of hydroxyl and methoxy groups typically enhances solubility and bioavailability, which may contribute to interactions with various biological targets such as enzymes and receptors.

Pharmacological Potential

Research indicates that piperidine derivatives can exhibit activity in several biological pathways:

  • Neurological Activity : Compounds structurally related to this piperidine derivative have shown potential in modulating neurotransmitter systems, suggesting possible applications in treating neurological disorders.
  • Analgesic Properties : Similar piperidine compounds are often explored for their analgesic effects, indicating that this compound may also possess pain-relieving properties.

Empirical studies are needed to confirm these effects specifically for this compound.

Study on Piperidine Derivatives

A study focused on various piperidine derivatives highlighted the importance of functional group positioning in determining biological activity. The findings suggested that modifications like hydroxyl or methoxy groups can significantly enhance the binding affinity to specific receptors involved in pain and mood regulation. The study emphasized the need for further exploration of compounds like this compound to establish their pharmacological profiles .

Comparative Analysis with Similar Compounds

In a comparative analysis of structurally similar compounds, researchers found that those with hydroxyl substitutions exhibited increased efficacy in binding assays targeting serotonin receptors. This suggests that this compound may also interact favorably with similar targets .

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